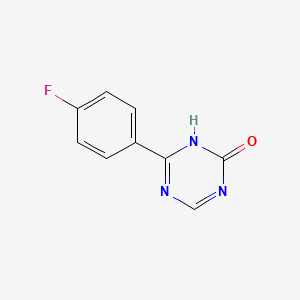

6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one

Description

Significance of Nitrogen Heterocycles in Drug Discovery

Nitrogen heterocycles, organic compounds containing nitrogen atoms within a ring structure, are fundamental building blocks in the development of new pharmaceuticals. wisdomlib.org Their significance is underscored by the fact that approximately 60% of unique small-molecule drugs approved by the FDA contain a nitrogen-based heterocycle. nih.govmdpi.com This prevalence can be attributed to their ability to form stable hydrogen bonds with biological targets such as DNA and proteins, a key factor in their therapeutic efficacy. nih.govmdpi.com

The structural diversity of nitrogen heterocycles allows for a wide range of biological activities. Modifications to the heterocyclic ring can influence a molecule's anti-inflammatory, antibacterial, anti-tumor, antiviral, and antifungal properties. mdpi.com Prominent examples of nitrogen-containing heterocycles in medicine include alkaloids like morphine and caffeine, as well as synthetic drugs such as diazepam and chlorpromazine. nih.govmdpi.com

Overview of 1,3,5-Triazinone Derivatives as Therapeutic Agents

The 1,3,5-triazine (B166579) ring system is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. These include anticancer, antiviral, antimicrobial, anti-inflammatory, and antimalarial properties. mdpi.comnih.govresearchgate.net The versatility of the 1,3,5-triazine core allows for the synthesis of diverse libraries of compounds with potential therapeutic applications. bohrium.comresearchgate.net

Derivatives of 1,3,5-triazinone, a class of compounds featuring a triazine ring with a carbonyl group, have shown promise in various therapeutic areas. For instance, certain 1,3,5-triazinone derivatives have been investigated for their potential as inhibitors of enzymes like BACE-1 and GSK-3β, which are implicated in Alzheimer's disease. nih.gov Additionally, some have demonstrated significant anticancer activity against various cell lines. derpharmachemica.combenthamdirect.com The substitution pattern on the triazinone ring plays a crucial role in determining the biological activity of these compounds.

Positioning of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one within the Triazinone Chemical Class

This compound belongs to the family of aryl-substituted triazinones. The presence of a 4-fluorophenyl group at the 6-position of the 1,3,5-triazin-2(1H)-one core is a key structural feature. The fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can affect its pharmacological profile.

While research on this specific molecule is part of a broader investigation into the therapeutic potential of triazinone derivatives, related structures have been explored for various applications. For example, other fluorinated triazinone derivatives have been synthesized and evaluated as potential anti-HIV-1 and CDK2 inhibitors. researchgate.net The exploration of compounds like this compound is driven by the continued search for novel drug candidates with improved efficacy and selectivity.

Interactive Data Table: Biological Activities of 1,3,5-Triazine Derivatives

| Compound Class | Therapeutic Area | Reported Activity |

| 1,3,5-Triazine Derivatives | Oncology | Anticancer, Antitumor mdpi.comnih.govresearchgate.net |

| Infectious Diseases | Antiviral, Antimicrobial, Antimalarial, Antifungal nih.govresearchgate.netbohrium.com | |

| Inflammation | Anti-inflammatory mdpi.comnih.gov | |

| 1,3,5-Triazinone Derivatives | Neurodegenerative Diseases | BACE-1 and GSK-3β inhibition nih.gov |

| Oncology | Cytotoxic against various cancer cell lines derpharmachemica.combenthamdirect.com | |

| Fluorinated Triazinone Derivatives | Infectious Diseases | Anti-HIV-1 activity researchgate.net |

| Oncology | CDK2 inhibition researchgate.net |

Structure

3D Structure

Properties

CAS No. |

61709-00-0 |

|---|---|

Molecular Formula |

C9H6FN3O |

Molecular Weight |

191.16 g/mol |

IUPAC Name |

6-(4-fluorophenyl)-1H-1,3,5-triazin-2-one |

InChI |

InChI=1S/C9H6FN3O/c10-7-3-1-6(2-4-7)8-11-5-12-9(14)13-8/h1-5H,(H,11,12,13,14) |

InChI Key |

FSFOXKHVEFQBKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=NC(=O)N2)F |

Origin of Product |

United States |

Spectroscopic Characterization Techniques for Structural Elucidation of 6 4 Fluorophenyl 1,3,5 Triazin 2 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the carbon-hydrogen framework of organic molecules. For derivatives of 6-(4-fluorophenyl)-1,3,5-triazin-2(1H)-one, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy offers detailed information about the chemical environment of protons within a molecule. In the context of this compound derivatives, the aromatic protons of the fluorophenyl group typically appear as multiplets in the downfield region of the spectrum, usually between 7.0 and 8.5 ppm. The fluorine atom causes characteristic splitting patterns in the signals of adjacent protons, which can be a valuable diagnostic tool. The proton attached to the nitrogen atom of the triazinone ring (N-H) is often observed as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. Protons on substituents attached to other positions of the triazine ring will have distinct chemical shifts that are indicative of their electronic environment.

For instance, in a series of synthesized 6,N2-diaryl-1,3,5-triazine-2,4-diamines, the amino group protons (NH2) on the triazine ring were observed as a broad singlet at around 7.13 ppm. nih.gov In another study on 1,3,5-triazine (B166579) hydrazone derivatives, the N-H proton of the hydrazone moiety was observed as a singlet at a significantly downfield chemical shift, around 10.61-10.77 ppm. nih.gov The protons of the 4-fluorophenyl group in these derivatives typically show a multiplet or a combination of a triplet and a triplet of doublets between 7.20 and 7.67 ppm. nih.gov

Interactive Data Table: ¹H NMR Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| 2-(2-(4-Fluorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | DMSO-d₆ | 10.61 (s, 1H) | NH |

| 8.01 (s, 1H) | CH (hydrazone) | ||

| 7.62 (td, J = 7.3, 3.0 Hz, 2H) | Ar-H | ||

| 7.20 (t, J = 9.0 Hz, 2H) | Ar-H | ||

| 3.67 (s, 8H) | 4x CH₂N | ||

| 1.56 (s, 4H) | 2x CH₂ | ||

| 1.44 (s, 8H) | 4x CH₂ | ||

| 4,4'-(6-(2-(4-Fluorobenzylidene)hydrazinyl)-1,3,5-triazine-2,4-diyl)dimorpholine | DMSO-d₆ | 10.77 (s, 1H) | NH |

| 8.10 (s, 1H) | CH (hydrazone) | ||

| 7.63-7.67 (m, 2H) | Ar-H | ||

| 7.20-7.23 (m, 2H) | Ar-H | ||

| 3.54-3.74 (m, 16H) | 4x N-CH₂-CH₂-O | ||

| N²-(4-Fluorophenyl)-6-(3-methylphenyl)-1,3,5-triazine-2,4-diamine | DMSO-d₆ | 7.15 (m, 2H) | Ar-H |

| 7.13 (brs, 2H) | NH₂ | ||

| 2.40 (s, 3H) | CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. The carbon atoms of the triazine ring in this compound derivatives are typically observed in the range of 160-170 ppm. The carbonyl carbon (C=O) of the triazinone ring will also appear in this downfield region. The carbons of the 4-fluorophenyl group will show distinct signals, with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (¹JCF). The chemical shifts of the other aromatic carbons are also influenced by the fluorine substituent.

In the characterization of 4,4'-(6-(2-(4-Fluorobenzylidene)hydrazinyl)-1,3,5-triazine-2,4-diyl)dimorpholine, the triazine ring carbons were observed at 164.8, 164.3, and 161.5 ppm. The carbons of the fluorophenyl ring appeared at 115.6, 128.4, and 132.1 ppm, with the carbon attached to the fluorine showing characteristic splitting. nih.gov

Interactive Data Table: ¹³C NMR Data for a Selected this compound Derivative

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| 2-(2-(4-Fluorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | DMSO-d₆ | 164.8, 164.2, 161.1 | Triazine ring carbons |

| 140.2 | CH (hydrazone) | ||

| 132.0 | Ar-C | ||

| 128.5 | Ar-C | ||

| 116.0 | Ar-C | ||

| 44.0 | CH₂N | ||

| 25.8 | CH₂ | ||

| 24.6 | CH₂ | ||

| 4,4'-(6-(2-(4-Fluorobenzylidene)hydrazinyl)-1,3,5-triazine-2,4-diyl)dimorpholine | DMSO-d₆ | 164.8, 164.3, 161.5 | Triazine ring carbons |

| 140.6 | CH (hydrazone) | ||

| 132.1 | Ar-C | ||

| 128.4 | Ar-C | ||

| 115.6 | Ar-C | ||

| 66.0 | OCH₂ | ||

| 43.2 | NCH₂ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, characteristic absorption bands are expected for the N-H, C=O, C=N, and C-F bonds. The N-H stretching vibration of the triazinone ring typically appears as a broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration is a strong, sharp band usually found between 1650 and 1750 cm⁻¹. The C=N stretching vibrations of the triazine ring are observed in the 1500-1600 cm⁻¹ region. The C-F stretching vibration of the fluorophenyl group gives rise to a strong absorption band, typically in the range of 1100-1300 cm⁻¹.

For example, the IR spectrum of 4,4'-(6-(2-(4-fluorobenzylidene)hydrazinyl)-1,3,5-triazine-2,4-diyl)dimorpholine showed a distinct N-H stretching band at 3237 cm⁻¹ and a C=N stretching band at 1564 cm⁻¹. The aromatic C=C stretching vibrations were observed at 1520 and 1441 cm⁻¹. nih.gov The analysis of volatile decomposition products of some annelated triazinones also utilized FTIR to identify evolved molecules like NH₃, N₂H₄, CO₂, and NCO, which can be relevant in thermal stability studies. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 |

| C=O | Stretching | 1650 - 1750 |

| C=N (triazine ring) | Stretching | 1500 - 1600 |

| C=C (aromatic) | Stretching | 1400 - 1600 |

| C-F | Stretching | 1100 - 1300 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. The mass spectra of 1,2,4-triazine (B1199460) derivatives often show intense molecular ion peaks, and the fragmentation patterns can provide valuable structural information. derpharmachemica.com For this compound derivatives, the mass spectrum will show the molecular ion peak [M]⁺, and in the case of HRMS, its exact mass will confirm the elemental composition. Common fragmentation pathways may involve the cleavage of substituent groups from the triazine ring or fragmentation of the triazine ring itself. The presence of the fluorine atom will also be evident in the isotopic pattern of the molecular ion and its fragments.

For example, in the synthesis of trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones, ESI-MS was used to identify the protonated molecular ions [M+H]⁺, confirming the molecular weights of the synthesized compounds. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Computational Prediction (e.g., Time-Dependent Density Functional Theory)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic and heterocyclic compounds like this compound derivatives, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands are influenced by the substituents on the triazine and phenyl rings.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are increasingly used to predict and interpret the UV-Vis spectra of organic molecules. TD-DFT calculations can provide theoretical absorption wavelengths and oscillator strengths that can be compared with experimental data to confirm structural assignments and understand the nature of the electronic transitions.

Advanced Spectroscopic Methods for Ligand-Protein Interactions (e.g., Saturation Transfer Difference NMR)

For derivatives of this compound that are designed as potential drug candidates, understanding their interactions with biological targets is crucial. Saturation Transfer Difference (STD) NMR is a powerful ligand-based NMR technique used to study the binding of small molecules (ligands) to large protein receptors. In an STD NMR experiment, a selective saturation of the protein's resonances is transferred to the binding ligand through spin diffusion. By comparing the spectrum with protein saturation to a reference spectrum without saturation, a difference spectrum is obtained which only shows the signals of the protons of the ligand that are in close proximity to the protein. This allows for the identification of the binding epitope of the ligand, providing valuable information about how it interacts with the protein's binding site. This technique is particularly useful for characterizing weak to medium affinity interactions, which are common in drug discovery.

Biological Activity Profiling and Mechanistic Investigations of 6 4 Fluorophenyl 1,3,5 Triazin 2 1h One Derivatives

Enzyme Inhibition Studies

Derivatives based on the 1,3,5-triazin-2(1H)-one core have been synthesized and evaluated for their inhibitory activity against a panel of enzymes, revealing a diverse pharmacological profile. The following sections delineate the specific findings related to each targeted enzyme.

Protoporphyrinogen IX oxidase (PPO) is a key enzyme in the tetrapyrrole biosynthesis pathway, which leads to the production of chlorophylls (B1240455) and hemes. Inhibition of this enzyme is a known mechanism for certain herbicides.

Research into novel PPO inhibitors has led to the discovery of N-isoxazolinylphenyltriazinones. nih.govmdpi.com A number of these synthetic compounds demonstrated potent PPO inhibitory activity, with Kᵢ values reaching the nanomolar range. One of the most promising compounds, ethyl 3-(2-chloro-5-(3,5-dimethyl-2,6-dioxo-4-thioxo-1,3,5-triazinan-1-yl)-4-fluorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylate, which features a related triazinone core, was identified as a highly effective inhibitor of Nicotiana tabacum PPO (NtPPO). nih.govmdpi.com This compound displayed a Kᵢ value of 4.9 nM, showing significantly higher potency than the established PPO inhibitors saflufenacil (B1680489) (Kᵢ = 10 nM) and trifludimoxazin (B1651332) (Kᵢ = 31 nM). nih.gov

Table 1: PPO Inhibitory Activity of a Triazinone Derivative

| Compound Name | Target Enzyme | Kᵢ (nM) |

|---|---|---|

| Ethyl 3-(2-chloro-5-(3,5-dimethyl-2,6-dioxo-4-thioxo-1,3,5-triazinan-1-yl)-4-fluorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylate | Nicotiana tabacum PPO (NtPPO) | 4.9 |

| Saflufenacil (Reference) | Nicotiana tabacum PPO (NtPPO) | 10 |

Beta-secretase 1 (BACE1) is a critical enzyme in the amyloidogenic pathway, which produces the amyloid-β (Aβ) peptides associated with Alzheimer's disease. nih.gov Consequently, BACE1 is a prime therapeutic target for developing disease-modifying treatments.

Studies have shown that 6-amino-4-phenyl-3,4-dihydro-1,3,5-triazin-2(1H)-ones are capable of modulating BACE1 activity. nih.gov A specific derivative, referred to as Triazinone E, demonstrated a well-balanced in vitro potency with an IC₅₀ value of 18.03 ± 0.01 μM for BACE1 inhibition. nih.gov Further investigations into other 1,3,5-triazine (B166579) derivatives, specifically nitrogen mustards containing dipeptide residues, also revealed inhibitory activity against BACE1. nih.gov For instance, compound 4a , where the triazine ring is substituted with a Lys-Ala-OMe group, showed high activity with an IC₅₀ of 11.09 µM. nih.gov Other derivatives in this series displayed moderate to high inhibition, highlighting the potential of the triazine scaffold for BACE1-targeted drug design. nih.gov

Table 2: BACE1 Inhibitory Activity of 1,3,5-Triazine Derivatives

| Compound ID | Description | BACE1 IC₅₀ (µM) |

|---|---|---|

| Triazinone E | 6-amino-4-phenyl-3,4-dihydro-1,3,5-triazin-2(1H)-one derivative | 18.03 ± 0.01 |

| 4a | 1,3,5-triazine mustard with Lys-Ala-OMe | 11.09 |

| 4h | 1,3,5-triazine mustard with His-Ala-OMe | 14.25 |

| 4c | 1,3,5-triazine mustard with Glu-Ala-OMe | 18.09 |

| 4g | 1,3,5-triazine mustard with Trp-Ala-OMe | 28.09 |

| 4b | 1,3,5-triazine mustard with Asp-Ala-OMe | 33.82 |

Chorismate mutase (CM) is an enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but is absent in animals. nih.gov This makes it an attractive target for the development of novel antimicrobial agents.

A series of 3-indolylmethyl substituted benzotriazinone derivatives were designed and synthesized as potential inhibitors of CM. nih.gov Several of these compounds exhibited significant inhibition of the enzyme when tested in vitro. The structure-activity relationship (SAR) studies indicated that the benzotriazinone moiety was more favorable for activity than a related pyrazolotriazinone ring. nih.gov Among the synthesized compounds, two derivatives emerged as particularly potent inhibitors, with IC₅₀ values in the sub-micromolar range (0.4-0.9 µM), which was superior to the reference compounds used in the study. nih.gov

Table 3: Chorismate Mutase Inhibitory Activity of Benzotriazinone Derivatives

| Compound Class | Activity | IC₅₀ (µM) |

|---|

Human DNA topoisomerase IIα (htIIα) is a crucial enzyme that modulates DNA topology and is a validated target for anticancer drugs. A class of compounds known as catalytic inhibitors, which target the ATPase domain of the enzyme, represents a promising strategy to overcome the limitations of existing topoisomerase poisons.

Monocyclic 4,6-substituted-1,3,5-triazin-2(1H)-ones have been identified as a novel class of catalytic inhibitors of htIIα that bind to the ATPase domain. nih.govacs.org An initial series of these compounds was optimized, leading to a focused library of 36 analogues designed to enhance interactions with the ATP binding site. nih.gov The optimized series showed improved inhibition of htIIα compared to the initial compounds. For instance, compounds 13 , 18 , and 25 from this optimized series inhibited DNA decatenation catalyzed by htIIα with greater activity than the established drug etoposide (B1684455). nih.gov The IC₅₀ value for etoposide was experimentally determined to be 28.6 µM in the same study. nih.gov

Table 4: Human Topoisomerase IIα Inhibitory Activity of 4,6-Substituted-1,3,5-triazin-2(1H)-ones

| Compound ID | Activity Description |

|---|---|

| 13 | Inhibited DNA decatenation more effectively than etoposide |

| 18 | Inhibited DNA decatenation more effectively than etoposide |

| 25 | Inhibited DNA decatenation more effectively than etoposide |

Dihydrofolate reductase (DHFR) is a key enzyme in folate metabolism, essential for the synthesis of nucleic acids and amino acids. researchgate.net It is a well-established target for anticancer and antimicrobial therapies.

A series of triazine-benzimidazole hybrids featuring a 4-fluoroaniline (B128567) substitution were designed and synthesized to target DHFR. nih.gov These compounds were evaluated for their ability to inhibit mammalian dihydrofolate reductase. The research identified that substitutions with various primary and secondary amines on the triazine core influenced the inhibitory activity. nih.gov Compound 22 from this series was found to be the most potent inhibitor of dihydrofolate reductase, exhibiting an IC₅₀ value of 2.0 nM. nih.gov

Table 5: Dihydrofolate Reductase Inhibitory Activity of a Triazine-Benzimidazole Derivative

| Compound ID | Description | DHFR IC₅₀ (nM) |

|---|

| 22 | Triazine-benzimidazole with 4-fluoroaniline substitution | 2.0 |

Table of Mentioned Compounds

| Compound Name/ID |

|---|

| 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one |

| Ethyl 3-(2-chloro-5-(3,5-dimethyl-2,6-dioxo-4-thioxo-1,3,5-triazinan-1-yl)-4-fluorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylate |

| Saflufenacil |

| Trifludimoxazin |

| Triazinone E |

| Compound 4a (1,3,5-triazine mustard with Lys-Ala-OMe) |

| Compound 4b (1,3,5-triazine mustard with Asp-Ala-OMe) |

| Compound 4c (1,3,5-triazine mustard with Glu-Ala-OMe) |

| Compound 4g (1,3,5-triazine mustard with Trp-Ala-OMe) |

| Compound 4h (1,3,5-triazine mustard with His-Ala-OMe) |

| 3-Indolylmethyl substituted benzotriazinone derivatives |

| Compound 13 (4,6-Substituted-1,3,5-triazin-2(1H)-one derivative) |

| Compound 18 (4,6-Substituted-1,3,5-triazin-2(1H)-one derivative) |

| Compound 25 (4,6-Substituted-1,3,5-triazin-2(1H)-one derivative) |

| Etoposide |

Receptor Ligand and Modulator Activity

Derivatives of the 1,3,5-triazine scaffold have been identified as ligands that modulate adenosine (B11128) receptors. nih.gov The substitution pattern on the triazine ring can influence the subtype selectivity. nih.gov Novel 1,3,5-triazine derivatives have been designed and synthesized to target the human A1 (hA1) and A3 (hA3) adenosine receptor subtypes. nih.gov In one study, a series of 2-amino-1,3,5-triazine derivatives were synthesized, with various substitutions at the 4 and 6 positions. nih.gov Notably, some of these derivatives incorporated a 3-fluoro-4-methoxyaniline (B107172) moiety, which bears resemblance to the 4-fluorophenyl group. nih.gov

One such derivative, compound 9a , which includes a 3-fluoro-4-methoxyaniline group, demonstrated a strong binding affinity for the hA3 adenosine receptor with a Ki value of 55.5 nM and also showed good binding to the hA1 receptor. nih.gov Another compound, 11b , also showed good binding affinity to both hA1 and hA3 receptors. nih.gov

| Compound | hA1 Ki (nM) | hA3 Ki (nM) |

|---|---|---|

| 9a | 139.1 | 55.5 |

| 11b | 233.5 | 133.7 |

The serotonin (B10506) 7 receptor (5-HT7R) is a G-protein coupled receptor involved in various central nervous system functions, making it a target for psychiatric and neurological disorders. nih.gov Novel 1,3,5-triazine derivatives have been designed and synthesized, showing high affinity for the 5-HT7 receptor. nih.gov In a study focused on the effect of aromatic ring substituents, a compound featuring a 4-fluorophenyl group, N2-(2-(1H-indol-3-yl)ethyl)-N4-(2-((4-fluorophenyl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine (compound 12 ), exhibited a high affinity for the 5-HT7 receptor with a Ki of 18 nM. nih.gov Another derivative, N2-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N4-phenethyl-1,3,5-triazine-2,4,6-triamine (compound 2 ), also showed potent binding with a Ki of 8 nM. nih.gov

| Compound | 5-HT7R Ki (nM) |

|---|---|

| 2 | 8 |

| 12 | 18 |

Transporter Inhibition

Equilibrative Nucleoside Transporters (ENTs) Inhibition (ENT1, ENT2)

Derivatives of the 1,3,5-triazine scaffold have been investigated for their ability to inhibit equilibrative nucleoside transporters (ENTs), which are crucial for nucleoside transport across cell membranes and play a role in cancer chemotherapy. One notable derivative, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been identified as a novel inhibitor of ENTs, showing more selectivity for ENT2 over ENT1. polyu.edu.hknih.gov

Structure-activity relationship studies on FPMINT analogues have revealed key structural features for potent and selective inhibition. The presence of a halogen substitute on the fluorophenyl moiety is essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hknih.gov Compound 3c , an analogue of FPMINT, emerged as the most potent inhibitor from one study, acting as an irreversible and non-competitive inhibitor of both transporters. polyu.edu.hknih.gov It was found to reduce the Vmax of [3H]uridine uptake in cells expressing ENT1 and ENT2 without affecting the Km. polyu.edu.hknih.gov

The inhibitory effects and selectivity of several FPMINT analogues are summarized in the table below.

| Compound | Target | IC50 (µM) | Selectivity |

| FPMINT | ENT1 | - | 5-10 fold more selective to ENT2 |

| ENT2 | - | ||

| Compound 1c | ENT1 | 171.11 | 4.65-fold more selective to ENT2 |

| ENT2 | 36.82 | ||

| Compound 1d | ENT1 | 0.59 | More selective to ENT1 |

| ENT2 | 77.12 | ||

| Compound 2a | ENT1 | 104.92 | Inhibited ENT1 only |

| ENT2 | No inhibition | ||

| Compound 2b | ENT1 | 12.68 | More selective to ENT2 |

| ENT2 | 2.95 | ||

| Compound 3b | ENT1 | 1.65 | Inhibited ENT1 only |

| ENT2 | No inhibition | ||

| Compound 3c | ENT1 | 2.38 | More selective to ENT2 |

| ENT2 | 0.57 |

Broader Biological Actions

Antileukemic Activity and Apoptosis Induction Mechanisms

Certain derivatives of 1,3,5-triazine have demonstrated significant potential as antileukemic agents. A study focusing on 6-aryl-4-cycloamino-1,3,5-triazine-2-amines revealed that these compounds can exhibit potent antiproliferative activity against the Jurkat T cell leukemia line. nih.govrsc.org The effectiveness of these compounds is highly dependent on the nature of the cycloamino substituent at the 4-position of the triazine ring. nih.gov For instance, derivatives bearing a 1,2,3,4-tetrahydroisoquinoline (B50084) moiety showed prominent antiproliferative properties against Jurkat T cells. nih.gov

The mechanism of action for the most active compounds in this series involves the induction of both apoptosis and necrosis in Jurkat T cells. rsc.org This dual mechanism of cell death contributes to their potent antileukemic effects. While specific derivatives of this compound were not the primary focus of this study, the findings for the broader class of 6-aryl-1,3,5-triazine derivatives suggest a promising avenue for the development of novel leukemia therapies. nih.govrsc.org

Antimicrobial Spectrum (Antibacterial, Antifungal)

The 1,3,5-triazine scaffold is a component of various compounds with a broad spectrum of antimicrobial activity. Studies on 2,4,6-trisubstituted-s-triazine derivatives have identified compounds with promising antibacterial and antifungal properties. researchgate.net Several analogues have demonstrated minimum inhibitory concentrations (MIC) in the range of 6.25-25 µg/mL against a panel of pathogenic bacteria and fungi. researchgate.net

In a study of new 1H-1,2,4-triazolyl derivatives, which share a nitrogen-rich heterocyclic core, compounds exhibited potent antibacterial activity with MIC values ranging from 0.4 to 5.4 μM. bg.ac.rs The antifungal activity was even more pronounced, with some compounds being 6 to 45 times more potent than the reference drugs ketoconazole (B1673606) and bifonazole. bg.ac.rs Another class of related compounds, thiosemicarbazides containing a 1,3,5-triazine moiety, has been shown to act as synergists with fluconazole (B54011) against resistant Candida albicans, with MIC80 values for the combination ranging from 0.125 to 2.0 µg/mL. nih.gov

The table below presents the antimicrobial activity of selected 1,3,5-triazine and related derivatives.

| Compound Class | Organism | MIC | Reference |

| 2,4,6-trisubstituted polyu.edu.hkbg.ac.rsnih.gov triazines | Various bacteria and fungi | 6.25-25 µg/mL | researchgate.net |

| 1H-1,2,4-triazolyl derivatives | P. fluorescens (bacteria) | 0.4–3.3 μM | bg.ac.rs |

| A. versicolor, A. ochraceus, A. niger, T. viride (fungi) | - | bg.ac.rs | |

| Thiosemicarbazides containing 1,3,5-triazines (in combination with fluconazole) | Fluconazole-resistant C. albicans | 0.125–2.0 µg/mL | nih.gov |

Antiviral Properties

The 1,3,5-triazine core is present in various molecules that exhibit antiviral activity against a range of viruses. Research on 2,4,6-trisubstituted symmetrical 1,3,5-triazine (TAZ) derivatives has identified compounds with significant activity against herpes simplex virus type 1 (HSV-1). nih.gov One C3-symmetrical trialkoxy-TAZ derivative, 4bbb , demonstrated a high selectivity index of 256.6. nih.gov

Another study on 1,3,5-triazine derivatives containing a morpholine (B109124) group found that compounds 10ce and 10de exhibited excellent antiviral activity against pseudorabies virus (PRV) and vesicular stomatitis virus (VSV). researchgate.net These compounds were shown to inhibit viral progeny titers and downregulate viral proteins and their associated genes. researchgate.net Furthermore, 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides have shown inhibitory activity against the Yellow Fever Virus (YFV), with EC90 values for the most active compounds in the range of 0.06 – 2.2 μg/mL. nuph.edu.ua

The antiviral activities of selected triazine derivatives are presented below.

| Compound | Virus | Activity | Reference |

| 4bbb | Herpes Simplex Virus type 1 (HSV-1) | Selectivity Index (IC50/EC50) = 256.6 | nih.gov |

| 10ce | Pseudorabies Virus (PRV) | Selectivity Index = 30.82 | researchgate.net |

| Vesicular Stomatitis Virus (VSV) | Selectivity Index = 16.19 | researchgate.net | |

| 10de | Pseudorabies Virus (PRV) | Selectivity Index = 10.26 | researchgate.net |

| Vesicular Stomatitis Virus (VSV) | Selectivity Index = 13.22 | researchgate.net | |

| 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides | Yellow Fever Virus (YFV) | EC90 = 0.06 – 2.2 μg/mL | nuph.edu.ua |

Antimalarial Activity

Derivatives of triazine and related nitrogen-containing heterocyclic systems have been a cornerstone of antimalarial drug discovery. The antifolate drug cycloguanil, a dihydrotriazine, targets the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum. nih.gov More recent research has explored novel triazine-based compounds to overcome drug resistance.

A series of hybrid 4-aminoquinoline-1,3,5-triazine derivatives have been synthesized and shown to have potent antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (RKL-2) strains of P. falciparum. cabidigitallibrary.org Similarly, fluorinated 1,2,4-triazolo[4,3-a]pyrazine compounds, which are structurally related to the 1,3,5-triazine core, have demonstrated moderate to potent antimalarial activity, with IC50 values ranging from 0.2 to >80 µM against different P. falciparum strains. nih.govbeilstein-journals.org

The table below summarizes the antimalarial activity of selected triazine and related derivatives.

| Compound Class | P. falciparum Strain | IC50 | Reference |

| Hybrid 4-aminoquinoline-1,3,5-triazine derivatives (e.g., 9a , 9c ) | 3D7 (chloroquine-sensitive) and RKL-2 (chloroquine-resistant) | Good activity against both strains | cabidigitallibrary.org |

| Fluorinated 1,2,4-triazolo[4,3-a]pyrazine derivatives | 3D7 and Dd2 | 0.2 to >80 µM | nih.gov |

| Tertiary alkylamine substituted 5-chloro-3-(4-chlorophenyl)- polyu.edu.hknih.govresearchgate.nettriazolo[4,3-a]pyrazines | 3D7 | 9.90 to 23.30 µM | beilstein-journals.org |

Anthelmintic and Molluscicidal Activities

The 1,3,5-triazine scaffold is recognized for a wide array of bioactivities, including potential anthelmintic (anti-parasitic worm) and molluscicidal (mollusk-killing) effects. mdpi.com While direct studies on this compound derivatives for these specific activities are not extensively detailed in the available literature, the broader class of 1,3,5-triazine derivatives has been noted for these potential applications. mdpi.comnih.gov For instance, research into related heterocyclic compounds has demonstrated significant activity. Piperazine, a compound sometimes incorporated into triazine derivatives, has been used as an anthelmintic agent. nih.gov However, studies specifically evaluating the anthelmintic and molluscicidal efficacy of this compound derivatives are needed to establish their potential in this area.

Anti-inflammatory Effects

Derivatives of 1,3,5-triazine have been systematically reviewed as a promising class of anti-inflammatory agents. researchgate.net The 1,3,5-triazine ring is considered a key pharmacophore that can exhibit analgesic and anti-inflammatory properties, partly through the selective inhibition of cyclooxygenase-2 (COX-2). researchgate.net The inclusion of a fluorophenyl group, as seen in this compound, is a feature in several compounds investigated for anti-inflammatory action. nih.govnuph.edu.ua

Research has shown that certain aryl-1,3,5-triazine derivatives can attenuate inflammatory and nociceptive (pain-sensing) responses. researchgate.net For example, studies involving triazine compounds containing a tyramine (B21549) moiety demonstrated notable inhibition of the pro-inflammatory cytokine TNF-α. nih.gov This suggests that specific substitutions on the triazine core are crucial for modulating anti-inflammatory activity.

Anti-amyloid Aggregation Potential

The 1,3,5-triazine scaffold has emerged as a promising framework for developing novel agents for the treatment of Alzheimer's disease, particularly for its ability to inhibit the aggregation of amyloid-β (Aβ) peptides. nih.gov The formation of Aβ plaques is a hallmark of Alzheimer's disease. Research indicates that the triazine core can directly inhibit Aβ aggregation by intercalating between β-amyloid sheets, thereby preventing the formation of larger fibrils. nih.gov

Studies have highlighted that specific structural features of these derivatives influence their efficacy. For instance, the substitution pattern on aniline (B41778) groups attached to the triazine ring can significantly impact activity, with electron-withdrawing groups like fluorine enhancing potency. nih.gov Some trisubstituted triazines have been shown to inhibit important targets associated with Alzheimer's disease, including Aβ aggregation. scielo.br This anti-aggregation potential positions these compounds as valuable leads in the development of disease-modifying therapies for neurodegenerative conditions. purdue.edu

Molecular Mechanisms of Action (Beyond Direct Target Binding)

Beyond binding to specific enzyme targets, 1,3,5-triazine derivatives engage with and modulate complex intracellular processes, revealing deeper insights into their therapeutic effects.

Impact on Cellular Signaling Pathways (e.g., PI3K/mTOR, Receptor Tyrosine Kinases)

A significant body of research has identified the PI3K/Akt/mTOR signaling pathway as a key molecular target for 1,3,5-triazine derivatives. nih.gov This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.

Several studies have described the synthesis of novel 1,3,5-triazine derivatives as potent dual inhibitors of PI3K and mTOR. sci-hub.senih.gov For example, one study identified a compound, designated 6h , that not only showed significant inhibitory activity against PI3K/mTOR but was particularly effective against the PI3Kα isoform. sci-hub.se This compound was shown to inhibit the PI3K/Akt/mTOR signaling cascade in tumor tissues. sci-hub.se Another derivative, 4f , also demonstrated remarkable inhibitory activity against the EGFR/PI3K/AKT/mTOR pathway. nih.govacs.org The morpholine moiety, often found in these active compounds, is thought to play a crucial role in binding to the ATP pocket of PI3K. sci-hub.senih.gov

Inhibitory Activity of 1,3,5-Triazine Derivatives on PI3K/mTOR Pathway

| Compound | Target(s) | Key Findings | Reference |

|---|---|---|---|

| Compound 13g | PI3Kα/mTOR | Identified as a dual inhibitor with an IC50 of 525 nM for PI3Kα and 48 nM for mTOR. | nih.gov |

| Compound 6h | PI3K/mTOR (PI3Kα selective) | Inhibited PI3K/Akt/mTOR cascade in xenograft tumor models. | sci-hub.se |

| Compound 4f | EGFR/PI3K/AKT/mTOR | Showed potent EGFR inhibitory activity (IC50 = 61 nM) and significantly reduced PI3K, AKT, and mTOR expression. | nih.govresearchgate.net |

| ZSTK474 | PI3K | A well-studied 1,3,5-triazine derivative that reduces tumor cell growth by inhibiting PI3K. | nih.gov |

Effects on Tubulin Polymerization

The disruption of microtubule dynamics is a validated strategy in cancer therapy. While some 1,3,5-triazine derivatives have been investigated for this mechanism, the findings indicate that this effect is highly structure-dependent. For instance, a study on a specific fluorophenylamino-4,6-disubstituted 1,3,5-triazine, compound 10 , found that it had no effect on microtubule polymerization. nih.gov In contrast, other studies on different heterocyclic scaffolds, such as triazolopyrimidines, have identified potent inhibitors of tubulin polymerization. One such derivative, 3d , was found to be a strong inhibitor of tubulin polymerization with an IC50 of 0.45 µM and significantly inhibited the binding of colchicine (B1669291) to tubulin. mdpi.com This highlights that while the broader class of nitrogen-containing heterocycles holds potential as tubulin inhibitors, not all 1,3,5-triazine derivatives share this mechanism of action.

Induction of Reactive Oxygen Species (ROS) and Mitochondrial Membrane Depolarization

Recent studies have explored the impact of 1,3,5-triazine derivatives on cellular oxidative stress and mitochondrial function. One investigation into a novel 1,3,5-triazine derivative, 9c , revealed that it could inhibit the viability of lung cancer cells by inducing cellular death. nih.gov Flow cytometry analysis demonstrated that this compound led to an increase in intracellular reactive oxygen species (ROS) and a concurrent depolarization of the mitochondrial membrane potential. nih.gov

Specifically, treatment of A549 lung cancer cells with compound 9c at concentrations of 20 µM and 40 µM resulted in a dramatic decrease in TMRM-positive intensity (a measure of mitochondrial membrane potential) from a control value of 93.8% to 74.6% and 52.3%, respectively. mdpi.com This indicates that the compound causes mitochondrial dysfunction, a key event in the induction of apoptosis (programmed cell death). nih.govmdpi.com Conversely, some other 1,3,5-triazine derivatives incorporating motifs like chalcones or stilbenes have been shown to possess high antioxidative potential, indicating that the specific substituents on the triazine core dictate whether the compound induces or scavenges ROS. nih.govmdpi.comresearchgate.net

Mitochondrial Effects of Compound 9c in A549 Cells

| Treatment | TMRM-Positive Intensity (%) | Effect | Reference |

|---|---|---|---|

| Control | 93.8% | Normal mitochondrial membrane potential | mdpi.com |

| Compound 9c (20 µM) | 74.6% | Mitochondrial membrane depolarization | mdpi.com |

| Compound 9c (40 µM) | 52.3% | Significant mitochondrial membrane depolarization | mdpi.com |

Structure Activity Relationship Sar and Computational Chemistry Approaches for 6 4 Fluorophenyl 1,3,5 Triazin 2 1h One Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is crucial for predicting the activity of novel compounds and optimizing lead structures.

Correlation with Electronic and Steric Parameters

The biological activity of 1,3,5-triazine (B166579) derivatives is often correlated with various electronic and steric parameters of their constituent chemical groups. Electronic parameters, such as the distribution of electron density and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can influence how a molecule interacts with its biological target. For instance, a QSAR study on a series of 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine derivatives revealed that the charge on nitrogen atoms plays a significant role in their toxic effects. nih.gov It was also found that higher dipole moment values were associated with increased toxicity in this series of compounds. nih.gov

Steric parameters, which describe the size and shape of a molecule, are also critical determinants of biological activity. The spatial arrangement of atoms can either facilitate or hinder the binding of a molecule to its target receptor. In the context of 1,3,5-triazine derivatives, the nature and position of substituents on the triazine ring significantly impact their biological effects. QSAR models have demonstrated that descriptors such as heat of formation and steric energy can provide reliable predictions of the activity of triazine derivatives. jocpr.com

A comprehensive QSAR analysis of various triazine derivatives has been performed using quantum chemical and energy descriptors. The following table summarizes some of the key descriptors and their relevance:

| Descriptor | Relevance in QSAR Models |

| Heat of Formation | A reliable predictor of biological activity in triazine derivatives. jocpr.com |

| Steric Energy | Along with heat of formation and total energy, it can produce robust QSAR models. jocpr.com |

| Total Energy | A significant descriptor in combination with steric and electronic parameters. jocpr.com |

| LUMO Energy | The energy of the lowest unoccupied molecular orbital, which can relate to a molecule's ability to accept electrons. jocpr.com |

| Dipole Moment | Higher values have been correlated with increased toxicity in some triazine series. nih.gov |

| Charge on Nitrogen Atoms | Found to be an important factor in the toxic behavior of certain triazine derivatives. nih.gov |

3D-QSAR Modeling and Pharmacophore Analysis

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the three-dimensional properties of molecules. These models are invaluable for designing new compounds with enhanced activity.

For a series of 1,3,5-triazine derivatives, 3D-QSAR studies have been successfully applied to build predictive models. For instance, a study on 1,3,5-triazine derivatives as anticancer agents yielded robust CoMFA and CoMSIA models with high predictive power. ekb.eg These models generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic properties are favorable or unfavorable for activity. Such insights are crucial for guiding the synthesis of new, more potent analogs. ekb.eg

Pharmacophore modeling is another key computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. A pharmacophore model for 1,3,5-triazine-based hydroxamic acid analogues as HDAC inhibitors has been developed, which successfully identified key features for their biological activity. researchgate.net This model can then be used to screen virtual libraries of compounds to identify new potential inhibitors. researchgate.net

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics simulations are powerful computational tools that provide insights into the binding of ligands to their protein targets at an atomic level.

Prediction of Ligand-Protein Binding Site Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, allowing for the characterization of key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is vital for understanding the mechanism of action of a drug and for designing more potent and selective inhibitors.

Numerous studies have employed molecular docking to investigate the binding of 1,3,5-triazine derivatives to various protein targets. For example, docking studies of novel 1,3,5-triazine-based pyrazole (B372694) derivatives revealed their binding mode to the EGFR kinase, showing multiple hydrogen bonds with key amino acid residues. rsc.org Similarly, molecular docking has been used to study the interaction of 1,3,5-triazine derivatives with DNA, confirming a groove binding mode. rsc.org In another study, docking of 2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate (B1200264) into the active site of a breast cancer-related protein provided insights into its potential anticancer activity. nih.gov

The following table summarizes some of the key interactions observed in docking studies of 1,3,5-triazine derivatives with their respective targets:

| Compound Class | Protein Target | Key Interactions |

| 1,3,5-Triazine-based pyrazole derivatives | EGFR Kinase | Multiple hydrogen bonds with amino acid residues. rsc.org |

| 1,3,5-Triazine derivatives | DNA | Groove binding. rsc.org |

| 2,4-Diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate | Breast Cancer-related Protein | Favorable interactions within the active site. nih.gov |

| 4,6-substituted-1,3,5-triazin-2(1H)-ones | Human DNA topoisomerase IIα | Interaction with Asn120 and hydrophobic interactions. nih.gov |

Conformational Analysis of Ligand-Receptor Complexes

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the complex over time. MD simulations provide valuable information on the conformational changes that occur upon ligand binding and the stability of the ligand-receptor complex.

For 4,6-substituted-1,3,5-triazin-2(1H)-ones, molecular simulations have been used to validate their binding utility and to understand the conformational dynamics of the ligand-receptor complex. nih.gov These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to identify key residues involved in stabilizing the complex. Furthermore, conformational studies of OLED-relevant 1,3,5-triazine derivatives have shown that these molecules can exist as a mixture of conformers in solution, which can be elucidated using a combination of NMR and DFT studies. mdpi.com

Advanced Computational Techniques in Molecular Design and Optimization

The field of computational chemistry is constantly evolving, with new and more sophisticated techniques being developed to aid in drug design and optimization. For 1,3,5-triazine derivatives, advanced computational approaches are being employed to accelerate the discovery of new therapeutic agents.

Furthermore, integrated modeling approaches that combine multiple computational techniques, such as 3D-QSAR, pharmacophore-based virtual screening, and molecular dynamics simulations, are becoming increasingly common. researchgate.net These integrated approaches provide a more holistic understanding of the SAR and can lead to the design of more effective and selective drug candidates. The design of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents has been successfully guided by a previously developed 3D-QSAR model, demonstrating the practical application of these advanced computational techniques. nih.gov

Free Energy Calculations

Free energy calculations are a cornerstone of computational drug design, offering quantitative predictions of protein-ligand binding affinities. These methods are instrumental in the optimization of lead compounds, such as derivatives of 4,6-substituted-1,3,5-triazin-2(1H)-ones, by evaluating the energetic consequences of chemical modifications. By calculating the relative binding free energy (ΔΔG) between two similar ligands, researchers can prioritize which chemical modifications are most likely to improve binding potency, thus streamlining the synthetic and testing phases of drug discovery.

In the context of developing 4,6-substituted-1,3,5-triazin-2(1H)-ones as inhibitors of human DNA topoisomerase IIα, free energy calculations have been successfully employed to validate design strategies. nih.gov For instance, these calculations can be used to assess the impact of introducing bicyclic substituents at position 6 of the triazinone core, a modification inspired by the binding mode of known inhibitors. nih.gov The goal is to enhance interactions within the ATP binding site of the enzyme. The calculated free energy values help to confirm whether the designed modifications are energetically favorable for binding, guiding the selection of candidate compounds for synthesis and biological evaluation. nih.gov

These computational predictions, when integrated with experimental data from techniques like STD NMR, provide a detailed understanding of the binding model. nih.gov This synergy highlights the importance of specific molecular interactions, such as those with key amino acid residues like Asn120, and the role of hydrophobic interactions in achieving potent and selective inhibition. nih.gov

Table 1: Application of Free Energy Calculations in Lead Optimization

| Computational Method | Application | Key Insights |

|---|---|---|

| Free Energy Perturbation (FEP) | Predicting relative binding affinities of modified triazinone derivatives. | Quantifies the energetic impact of substituent modifications on target binding. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex. | Provides insights into the stability of binding poses and key intermolecular interactions over time. |

Deep Learning Applications in Structure-Based Lead Optimization (e.g., Deepfrag)

The advent of artificial intelligence (AI) and deep learning has revolutionized various aspects of drug discovery, including lead optimization. arxiv.org Deep learning models can analyze vast datasets of structural and chemical information to identify patterns that are not readily apparent to human researchers. One such application is Deepfrag, a deep convolutional neural network designed for fragment-based lead optimization. nih.govresearchgate.net

Deepfrag operates by analyzing the three-dimensional structure of a receptor-ligand complex and suggesting chemical fragments that are likely to improve the binding affinity if added to or used to modify the existing ligand. nih.govresearchgate.net This approach is particularly valuable for identifying novel and non-obvious chemical modifications that can enhance potency and other desirable drug-like properties.

Table 2: Deep Learning in the Optimization of Triazinone Derivatives

| Deep Learning Tool | Function | Application in Triazinone Optimization |

|---|---|---|

| Deepfrag | Predicts appropriate chemical fragments for lead optimization based on the 3D structure of a receptor-ligand complex. | Guided the selection of monocyclic and bicyclic substituents at position 6 to enhance binding to human DNA topoisomerase IIα. nih.gov |

Future Directions and Translational Research Perspectives for 1,3,5 Triazin 2 1h One Derivatives

Design of Novel 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one Derivatives with Enhanced Target Selectivity

The principle of rational drug design is pivotal for improving the efficacy and reducing the off-target effects of therapeutic agents. For derivatives of this compound, enhancing target selectivity is a primary objective. This involves strategic structural modifications to optimize interactions with the desired biological target while minimizing engagement with other proteins.

Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how different functional groups on the triazine ring influence biological activity. co-ac.comnih.gov For the this compound core, key positions for modification include the N1 and N3 positions of the triazine ring and the phenyl ring. Introducing various substituents can alter the compound's steric, electronic, and hydrophobic properties, thereby fine-tuning its binding affinity and selectivity for specific enzymes or receptors, such as protein kinases, which are often implicated in oncogenesis. researchgate.net

For instance, introducing small alkyl groups, halogen atoms, or hydrogen bond donors/acceptors at different positions on the phenyl ring can lead to more specific interactions within the target's binding pocket. The development of focused compound libraries with systematic variations allows for a comprehensive exploration of the chemical space around the core scaffold. nih.gov

| Modification Position | Substituent Type | Rationale for Enhanced Selectivity | Potential Target Class |

|---|---|---|---|

| N1 of Triazine Ring | Small, flexible alkyl chains (e.g., methyl, ethyl) | To probe and occupy small hydrophobic pockets adjacent to the primary binding site. | Kinases (e.g., PI3K, mTOR) researchgate.net |

| N3 of Triazine Ring | Hydrogen bond donors (e.g., -NH2, -OH) | To form specific hydrogen bonds with key amino acid residues (e.g., Asp, Gln) in the active site. nih.gov | Dihydrofolate Reductase (DHFR) researchgate.net |

| Ortho-position of Phenyl Ring | Electron-withdrawing groups (e.g., -CF3, -NO2) | To modulate the pKa of the triazine core and alter electronic interactions with the target. | Protein Kinases researchgate.net |

| Meta-position of Phenyl Ring | Bulky hydrophobic groups (e.g., tert-butyl, phenoxy) | To improve binding affinity through van der Waals interactions in larger binding sites. nih.gov | GPCRs (e.g., Adenosine (B11128) A2A receptor) acs.org |

Exploration of New Biological Targets and Polypharmacology

While 1,3,5-triazine (B166579) derivatives are well-known for their anticancer properties, their structural versatility allows for interaction with a broad range of biological targets. nih.govresearchgate.net Future research should focus on exploring novel therapeutic applications beyond oncology. The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is particularly relevant for complex multifactorial diseases. researchgate.net

Investigating the activity of this compound derivatives against a wider panel of biological targets could uncover new therapeutic opportunities. For example, certain triazine compounds have shown potential as inhibitors of enzymes involved in neurodegenerative diseases, such as BACE1, or as modulators of G-protein coupled receptors (GPCRs). nih.govacs.org Screening these derivatives against targets implicated in inflammatory diseases, metabolic disorders, or infectious diseases could yield promising lead compounds. ijpsr.inforesearchgate.net The development of multi-target ligands, which can simultaneously modulate different pathways, represents a promising strategy for treating diseases like cancer and Alzheimer's disease. researchgate.netnih.gov

| Target Class | Specific Examples | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | PI3K, mTOR, EGFR, VEGFR | Oncology | researchgate.netresearchgate.net |

| Enzymes in Nucleotide Synthesis | Dihydrofolate Reductase (DHFR) | Oncology, Infectious Diseases | researchgate.net |

| Proteases | BACE1 | Neurodegenerative Diseases | nih.gov |

| G-Protein Coupled Receptors (GPCRs) | Adenosine A2A Receptor | Neurological Disorders (e.g., Parkinson's) | acs.org |

| Topoisomerases | Human Topoisomerase IIα | Oncology | nih.gov |

| Carbonic Anhydrases | CA-XII | Oncology | nih.gov |

Integration of Advanced Computational and Experimental Methodologies for Drug Discovery Acceleration

The convergence of computational modeling and advanced experimental techniques is revolutionizing the drug discovery process. co-ac.com For the development of this compound derivatives, these integrated approaches can significantly reduce the time and cost associated with identifying and optimizing lead compounds.

Computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are powerful tools for predicting the binding modes and affinities of new derivatives. co-ac.comnih.gov These in silico techniques allow researchers to screen vast virtual libraries of compounds and prioritize the most promising candidates for synthesis and biological evaluation. co-ac.com Homology modeling can be employed when the crystal structure of the target protein is unavailable, enabling structure-based drug design. acs.org

Advanced experimental methodologies like high-throughput screening (HTS) enable the rapid testing of large compound libraries against specific biological targets. Furthermore, biophysical techniques such as Surface Plasmon Resonance (SPR) can provide detailed kinetic data on drug-target interactions, offering deeper insights beyond simple affinity measurements. acs.org The integration of these computational and experimental strategies creates a synergistic feedback loop, where computational predictions guide experimental work, and experimental results are used to refine and improve the predictive power of the computational models.

| Methodology | Description | Application in Triazine Research |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Identifying potential binding modes of novel derivatives in the active sites of kinases or enzymes. researchgate.net |

| 3D-QSAR Modeling | Relates the 3D properties of molecules to their biological activity. | Building predictive models to guide the design of new triazines with enhanced anticancer activity. nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | Assessing the stability of ligand-protein complexes and understanding dynamic interactions. nih.gov |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific biological activity. | Rapidly identifying hit compounds from a diverse library of triazine derivatives. |

| Surface Plasmon Resonance (SPR) | Measures real-time biomolecular interactions. | Determining the binding kinetics (on- and off-rates) of triazine analogs to their target proteins. acs.org |

Q & A

Basic: What synthetic methodologies are validated for synthesizing 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one, and how can reaction parameters be optimized?

Answer:

The compound is synthesized via a condensation reaction between 4-fluorobenzaldehyde and a guanidine derivative (e.g., aminoguanidine), typically under reflux in ethanol or methanol. Key parameters include:

- Molar ratio : A 1:1.2 aldehyde-to-guanidine ratio minimizes side products.

- Temperature : Reflux at 70–80°C for 6–8 hours ensures complete cyclization.

- Workup : Acidic precipitation (pH 4–5) followed by recrystallization from ethanol improves purity (>95%) .

Optimization Tip : Use catalytic acetic acid to accelerate imine formation and monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound, and what diagnostic signals should be prioritized?

Answer:

- 1H NMR : Key signals include a singlet at δ 5.60 ppm (triazinone C1-H) and aromatic protons from the 4-fluorophenyl group (δ 7.24–7.33 ppm, J = 8.0 Hz). The absence of aldehyde protons (δ ~9–10 ppm) confirms complete cyclization .

- 13C NMR : Peaks at δ 161.6 ppm (C-F coupling, J = 244 Hz) and δ 153.8 ppm (triazinone C=O) are diagnostic .

- MS (ESI) : A molecular ion peak at m/z 251 [M + H]+ confirms the molecular weight .

Advanced: How does the 4-fluorophenyl group influence the electronic properties and reactivity of the triazinone core compared to non-fluorinated analogs?

Answer:

The electron-withdrawing fluorine atom:

- Enhances electrophilicity at the triazinone C2 position, facilitating nucleophilic attacks (e.g., in enzyme inhibition).

- Alters π-stacking interactions in biological systems, as shown by redshifted UV-Vis absorption (λmax ~275 nm vs. 265 nm for phenyl analogs) .

- Increases metabolic stability : Fluorine reduces oxidation at the aromatic ring, as evidenced by microsomal stability assays (t1/2 > 120 min vs. 60 min for non-fluorinated analogs) .

Advanced: How can researchers resolve contradictions in NMR data interpretation for fluorinated triazinones?

Answer:

Discrepancies often arise from:

- Solvent effects : DMSO-d6 vs. CDCl3 shifts proton signals by 0.1–0.3 ppm. Always report solvent conditions .

- Dynamic exchange : NH protons may appear broadened or missing; use D2O shake tests to confirm exchangeable protons .

- Stereochemical variations : For diastereomers (e.g., in reduced triazinones), use 2D NMR (COSY, NOESY) to assign stereochemistry .

Advanced: What computational strategies predict the binding affinity of this compound to DNA methyltransferases (DNMTs)?

Answer:

- Docking studies : Use AutoDock Vina with DNMT1 (PDB: 3PTA) to model interactions. The fluorophenyl group shows hydrophobic contacts with Val1545 and π-stacking with Phe1543 .

- MD simulations : AMBER force fields reveal stable hydrogen bonds between the triazinone carbonyl and Arg1312 (ΔGbind ≈ −8.2 kcal/mol) .

- QSAR : Fluorine’s Hammett σp value (+0.06) correlates with enhanced inhibitory potency (IC50 = 0.8 μM vs. 1.5 μM for H-substituted analogs) .

Basic: What are the stability considerations for handling and storing this compound?

Answer:

- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation (UV-Vis shows 10% degradation after 72 hours under ambient light) .

- Hydrolysis : Avoid aqueous solutions at pH > 7.0, as the triazinone ring hydrolyzes to urea derivatives (t1/2 = 12 hours at pH 8.0) .

Advanced: How can researchers validate the purity of this compound for in vitro assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.